(2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and phenyl group, and an amine group attached to an ethyl-pyrrolidine moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with chloro and phenyl groups. The final step involves the introduction of the amine group through a nucleophilic substitution reaction with 1-ethyl-pyrrolidine. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-methyl-pyrrolidin-2ylmethyl)-amine
- (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-piperidin-2ylmethyl)-amine
- (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-3ylmethyl)-amine
Uniqueness
Compared to similar compounds, (2-Chloro-6-phenyl-pyrimidin-4-yl)-(1-ethyl-pyrrolidin-2ylmethyl)-amine stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H21ClN4 |
---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H21ClN4/c1-2-22-10-6-9-14(22)12-19-16-11-15(20-17(18)21-16)13-7-4-3-5-8-13/h3-5,7-8,11,14H,2,6,9-10,12H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
HASDEFJLRZHDSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.